molecular formula C7H9NO B3025236 2,3-Dimethylpyridin-4-OL CAS No. 68707-71-1

2,3-Dimethylpyridin-4-OL

Cat. No. B3025236
CAS RN: 68707-71-1
M. Wt: 123.15 g/mol
InChI Key: PTURTHBRTGJYRN-UHFFFAOYSA-N
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Description

2,3-Dimethylpyridin-4-ol is a chemical compound with the CAS Number: 68707-71-1 . It has a molecular weight of 123.15 and its IUPAC name is 2,3-dimethyl-4 (1H)-pyridinone .


Molecular Structure Analysis

The molecular formula of this compound is C7H9NO . The InChI code for this compound is 1S/C7H9NO/c1-5-6 (2)8-4-3-7 (5)9/h3-4H,1-2H3, (H,8,9) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, pyridinols, a related class of compounds, have been reported to react with pentafluoro- and pentachloropyridines . Pyridin-4-ol yields a product of attack at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored under an inert atmosphere at room temperature .

Scientific Research Applications

Multidrug Resistance Reverting Agent

One study explored the impact of various dihydropyridines, including 2,6-dimethylpyridines, on vascular functions and their role in reversing multidrug resistance (MDR) in cells. They found that certain dihydropyridines, excluding 2,6-dimethylpyridines, exhibited MDR-reversing activity without affecting vascular functions, suggesting their potential as chemosensitizers in cancer treatment (Saponara et al., 2004).

Heat Shock Protein Inhibition

Another study highlighted the effectiveness of a compound, which includes a 2,3-dimethylpyridine structure, as an inhibitor of heat shock protein 90 (Hsp90). This compound showed higher potency compared to its predecessor in both in vitro and in vivo models, suggesting its potential in treating diseases where Hsp90 is implicated (Shi et al., 2012).

Adsorption Studies

Research on the adsorption behavior of 2,3-Dimethylpyridine at the mercury/electrolyte interface provides insights into its adsorption characteristics. This study is significant for understanding the electrochemical properties and interactions of dimethylpyridines (Wandlowski & Kretschmer, 1986).

Biodegradation in Waste Water

A study on the biodegradation of dimethylpyridines by bacteria is crucial in addressing environmental concerns, especially in waste water treatment. This research shows the breakdown of these compounds into various metabolites, highlighting an environmentally friendly approach to managing chemical waste (Khasaeva et al., 2020).

Ion Mobility Spectrometry

Research involving 2,4-dimethylpyridine (a related compound) in ion mobility spectrometry demonstrates its potential as a chemical standard. This has implications for precision in comparing mobility spectra from various laboratories (Eiceman et al., 2003).

Cardiovascular Pharmacology

Another study investigated the effects of 2,3-dimethyl-2-butylamine derivatives, including compounds with pyridine ring substituents, on the rat cardiovascular system. This research is significant for understanding the pharmacological effects of these compounds on heart rate and blood pressure (Chen et al., 2004).

Anticancer Activities

Studies have also explored the anticancer activities of various dimethylpyridine derivatives. These compounds show promise in targeting cancer cells while minimizing toxicity to normal cells, suggesting their potential in cancer therapy (Denslow et al., 2017), (Czarnomysy et al., 2016).

Chemical Synthesis and Applications

Research on the synthesis of 2,6-dimethylpyridine derivatives underlines their importance as starting materials in chemical synthesis, offering new methods and insights for industrial production (Zhang et al., 2010), (Jun-teng, 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

2,3-dimethyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-6(2)8-4-3-7(5)9/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTURTHBRTGJYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=CC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617137
Record name 2,3-Dimethylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89776-31-8
Record name 2,3-Dimethylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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